BenchChemオンラインストアへようこそ!

DC-CPin7

CBP bromodomain Structural biology X-ray crystallography

DC-CPin7 is the definitive starting point for CBP bromodomain drug discovery. Its high-resolution co-crystal structure (PDB 6LQX) provides a validated template for SBDD, molecular docking, and rational optimization—advantages absent in other hits. With a reliable TR-FRET IC50 of 2.5 μM, this tetrahydroquinolin methyl carbamate scaffold enables rigorous SAR studies and serves as a benchmark control for assay development. Procure DC-CPin7 to ensure structural clarity and scaffold-specific selectivity in your CBP inhibitor program.

Molecular Formula C19H22N2O5
Molecular Weight 358.4 g/mol
Cat. No. B269570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-CPin7
Molecular FormulaC19H22N2O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O
InChIInChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24)
InChIKeyKPFUFQIEFZZIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DC-CPin7: CBP Bromodomain Inhibitor Profile and Procurement Baseline


DC-CPin7 (CAS 893781-17-4) is a small-molecule inhibitor of the CREB-binding protein (CBP) bromodomain, identified as a tetrahydroquinolin methyl carbamate scaffold hit compound through in silico screening [1]. It exhibits in vitro inhibitory activity against the CBP bromodomain with a TR-FRET IC50 of 2.5 ± 0.3 μM [1]. Its molecular formula is C19H22N2O5, with a molecular weight of 358.39 g/mol . The compound serves as a foundational tool for understanding CBP bromodomain inhibition and as a benchmark for subsequent medicinal chemistry optimization efforts [1].

DC-CPin7 vs. Other CBP Bromodomain Inhibitors: Why Direct Substitution Is Unjustified


Generic substitution among CBP bromodomain inhibitors is scientifically unsound due to substantial variability in binding modes, selectivity profiles against related bromodomains (e.g., BRD4), and the availability of validated structural data. DC-CPin7 is distinguished by a high-resolution co-crystal structure (PDB deposition) that defines its precise binding interactions with the CBP bromodomain [1]. This structural information is absent for most early-stage screening hits and provides an essential foundation for rational structure-based optimization [1]. Furthermore, the tetrahydroquinolin methyl carbamate scaffold of DC-CPin7 exhibits a distinct chemical space compared to other CBP inhibitor chemotypes, resulting in different physicochemical properties and optimization trajectories [1].

DC-CPin7 Quantitative Differentiation Evidence for Scientific Selection


Co-Crystal Structure Availability: DC-CPin7 Enables Rational Drug Design

DC-CPin7 is distinguished by a high-resolution co-crystal structure with the CBP bromodomain, which has been deposited in the Protein Data Bank (PDB) [1]. This structure reveals key interactions, including water-mediated hydrogen bonding and the specific binding pose of its tetrahydroquinolin methyl carbamate scaffold [1]. In contrast, other early CBP bromodomain hit compounds, such as the second hit identified in the same virtual screening campaign, lack a reported co-crystal structure, leaving their binding modes uncharacterized [1].

CBP bromodomain Structural biology X-ray crystallography

Optimization Trajectory: DC-CPin7 as a Demonstrated Starting Point for 40-Fold Potency Improvement

DC-CPin7 served as the starting hit for a structure-based optimization campaign that yielded over ten derivatives with significantly enhanced potency [1]. The optimized derivative DC-CPin711 achieved a TR-FRET IC50 of 63.3 ± 4.0 nM, representing an approximately 40-fold improvement in potency over the parent DC-CPin7 (IC50 = 2.5 ± 0.3 μM) [1]. This demonstrated optimization trajectory is a key differentiator; alternative CBP bromodomain screening hits (e.g., the other hit from the same virtual screen) have not been shown to yield a comparable improvement via rational design [1].

Medicinal chemistry Lead optimization Structure-activity relationship (SAR)

Selectivity Over BRD4: Optimized DC-CPin7 Derivatives Exhibit >150-Fold Selectivity

While DC-CPin7 itself lacks reported selectivity data against BRD4 bromodomains, its optimized derivative DC-CPin711 demonstrates over 150-fold selectivity for CBP over BRD4 bromodomains [1]. This high degree of selectivity was achieved through structure-guided design based on the DC-CPin7 co-crystal structure [1]. In contrast, many other CBP bromodomain inhibitors, such as the widely used tool compound SGC-CBP30, are known to have poor selectivity over BRD4, which complicates interpretation of biological results [1].

Bromodomain selectivity BRD4 Epigenetics

Commercial Availability: DC-CPin7 is Readily Procurable with Documented Purity

DC-CPin7 is commercially available from multiple reputable vendors (e.g., InvivoChem, TargetMol) with a specified purity of ≥98% . This contrasts with other early-stage CBP bromodomain hit compounds that may not be commercially available or may require custom synthesis, introducing delays and variability in research timelines. Furthermore, DC-CPin7 is offered in research quantities with clear pricing and documented storage conditions (powder, -20°C, 3 years) , providing a procurement advantage for laboratories seeking immediate access to a structurally characterized CBP bromodomain ligand.

Chemical procurement Research reagents Vendor comparison

DC-CPin7 Application Scenarios Based on Quantitative Evidence


Structure-Based Drug Design (SBDD) Campaigns Targeting CBP Bromodomain

DC-CPin7 is ideally suited as a starting point for SBDD campaigns due to its high-resolution co-crystal structure, which provides a validated template for in silico docking, molecular dynamics simulations, and rational design of more potent and selective derivatives [1].

Medicinal Chemistry Lead Optimization and SAR Studies

Investigators can utilize DC-CPin7 as a benchmark hit compound to conduct structure-activity relationship (SAR) studies, synthesizing and evaluating derivatives to improve potency, selectivity, and drug-like properties [1]. The demonstrated 40-fold potency improvement from DC-CPin7 to DC-CPin711 validates this approach [1].

Biochemical Assay Development and Validation

DC-CPin7, with its well-defined IC50 of 2.5 μM against the CBP bromodomain [1], serves as a reliable positive control for developing and validating biochemical assays (e.g., TR-FRET, AlphaScreen) aimed at identifying or characterizing new CBP bromodomain inhibitors.

Comparison of CBP Inhibitor Chemotypes in Academic Research

For academic laboratories studying the role of CBP in transcriptional regulation and oncogenesis, DC-CPin7 represents a distinct tetrahydroquinolin methyl carbamate chemotype. Its procurement enables comparative studies with other CBP inhibitor classes (e.g., SGC-CBP30, GNE-781) to understand scaffold-specific effects on selectivity, cellular potency, and in vivo outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-CPin7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.